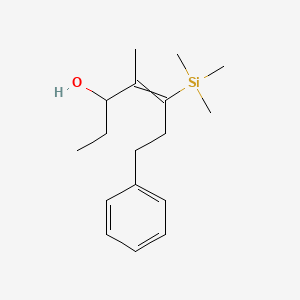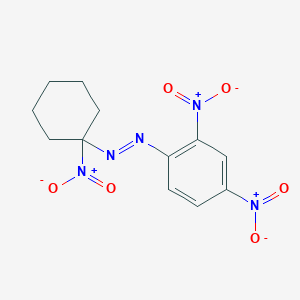
1-(2-Bromophenyl)-4-nitrobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-4-nitrobutan-1-one is an organic compound with the molecular formula C10H10BrNO3. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to a butanone chain. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Bromophenyl)-4-nitrobutan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylbutan-1-one followed by nitration. The reaction conditions typically include the use of bromine and a suitable solvent for the bromination step, followed by the use of nitric acid and sulfuric acid for the nitration step . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromophenyl)-4-nitrobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-4-nitrobutan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromophenyl)-4-nitrobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress responses and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromophenyl)-4-nitrobutan-1-one include:
1-(2-Bromophenyl)-2-nitroethanone: Differing by the length of the carbon chain, this compound exhibits similar reactivity but different physical properties.
1-(2-Chlorophenyl)-4-nitrobutan-1-one:
1-(2-Bromophenyl)-4-aminobutan-1-one: Reduction of the nitro group to an amino group changes the compound’s chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Propriétés
Numéro CAS |
823809-84-3 |
|---|---|
Formule moléculaire |
C10H10BrNO3 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C10H10BrNO3/c11-9-5-2-1-4-8(9)10(13)6-3-7-12(14)15/h1-2,4-5H,3,6-7H2 |
Clé InChI |
ZSQNXRZVAKGPGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CCC[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)

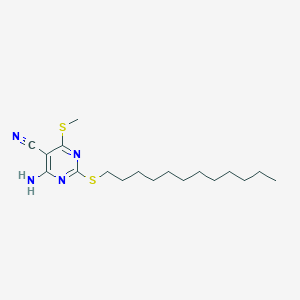

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
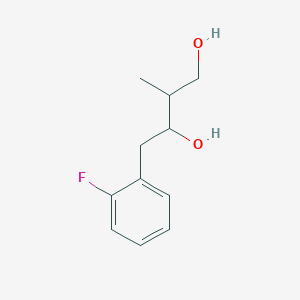
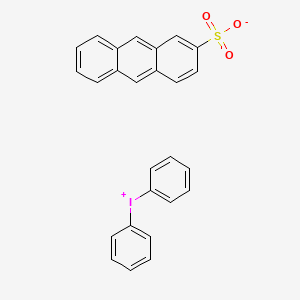
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
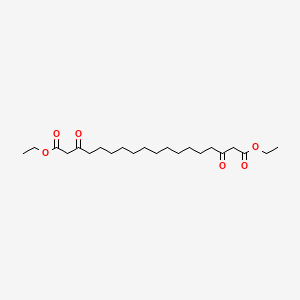
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
